[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]ethyl]trimethylammonium chloride
Description
[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]ethyl]trimethylammonium chloride is a cationic azo compound characterized by a quaternary ammonium group and an azo (–N=N–) chromophore. The structure includes a 2-chloro-4-nitrophenyl substituent, a 3-methylphenyl group, and an ethylaminoethyl-trimethylammonium chain. These features confer distinct physicochemical properties:
- Cationic nature: The trimethylammonium group enhances water solubility and surfactant-like behavior, making it suitable for applications such as dyeing textiles or antimicrobial formulations.
- Azo chromophore: The conjugated π-system and electron-withdrawing nitro (–NO₂) and chloro (–Cl) substituents contribute to intense coloration, typically in the visible spectrum (λmax ~400–500 nm).
- Stability: The nitro group may reduce photodegradation compared to non-nitrated azo dyes, though the chloro substituent could influence hydrolytic stability .
Properties
CAS No. |
85392-24-1 |
|---|---|
Molecular Formula |
C20H27Cl2N5O2 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C20H27ClN5O2.ClH/c1-6-24(11-12-26(3,4)5)16-7-9-19(15(2)13-16)22-23-20-10-8-17(25(27)28)14-18(20)21;/h7-10,13-14H,6,11-12H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
XSOFBRAWCCIZBB-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC[N+](C)(C)C)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Azo Intermediate
Step 1: Diazotization
The starting aromatic amine, typically 2-chloro-4-nitroaniline, undergoes diazotization by treatment with sodium nitrite (NaNO2) in acidic conditions (usually HCl) at low temperature (0–5 °C) to form the diazonium salt.Step 2: Azo Coupling
The diazonium salt is then coupled with a substituted aniline derivative, such as 3-methylphenyl ethylamine, under controlled pH (usually mildly alkaline) to form the azo compound 4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl ethylamine. This step forms the characteristic azo (-N=N-) linkage.
Introduction of the Ethylaminoethyl Side Chain
- The azo-coupled intermediate is further reacted with 2-chloroethylamine or a similar ethylaminoethyl precursor to introduce the ethylaminoethyl substituent on the aromatic ring. This is typically achieved via nucleophilic substitution or reductive amination depending on the precursor used.
Quaternization to Form the Trimethylammonium Salt
- The final step involves quaternization of the tertiary amine group by reaction with methyl chloride or methyl iodide to form the trimethylammonium chloride salt. This step is crucial to impart the quaternary ammonium functionality, enhancing solubility and ionic character.
Detailed Reaction Conditions and Parameters
| Step | Reaction Type | Reagents/Conditions | Temperature | pH | Notes |
|---|---|---|---|---|---|
| 1 | Diazotization | 2-chloro-4-nitroaniline, NaNO2, HCl | 0–5 °C | Acidic | Maintain low temperature to stabilize diazonium salt |
| 2 | Azo Coupling | Diazonium salt + 3-methylphenyl ethylamine | 0–10 °C | Mildly alkaline (pH ~8-9) | Control pH to favor azo bond formation |
| 3 | Side Chain Introduction | Ethylaminoethyl precursor (e.g., 2-chloroethylamine) | Room temp to 50 °C | Neutral to slightly basic | Nucleophilic substitution or reductive amination |
| 4 | Quaternization | Methyl chloride or methyl iodide | Room temp | Neutral | Excess methylating agent ensures complete quaternization |
Research Findings and Optimization Notes
Yield and Purity:
Optimizing the pH during azo coupling is critical to maximize yield and minimize side reactions such as hydrolysis or over-alkylation.Safety Considerations:
Diazotization involves potentially explosive diazonium salts; thus, temperature control and rapid processing are essential. The quaternization step requires handling of methyl halides, which are toxic and volatile.Solvent Systems:
Aqueous acidic and buffered aqueous media are commonly used for diazotization and azo coupling. Organic solvents like ethanol or acetonitrile may be employed during quaternization to improve solubility and reaction rates.Purification:
The final product is typically purified by recrystallization from suitable solvents or by chromatographic techniques to achieve >99% purity, as required for research-grade material.
Summary Table of Preparation Route
| Stage | Key Reagents | Reaction Type | Critical Parameters | Outcome |
|---|---|---|---|---|
| Diazotization | 2-chloro-4-nitroaniline, NaNO2, HCl | Formation of diazonium salt | 0–5 °C, acidic pH | Stable diazonium intermediate |
| Azo Coupling | Diazonium salt, 3-methylphenyl ethylamine | Electrophilic aromatic substitution | pH 8-9, 0–10 °C | Azo-linked intermediate |
| Side Chain Introduction | 2-chloroethylamine or equivalent | Nucleophilic substitution | Room temp to 50 °C | Aminoethyl-substituted azo compound |
| Quaternization | Methyl chloride or methyl iodide | Alkylation (quaternization) | Room temp, excess methylating agent | Quaternary ammonium salt final product |
Chemical Reactions Analysis
Types of Reactions
[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethyl]trimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The chlorine atom in the 2-chloro-4-nitrophenyl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can be used for substitution reactions.
Major Products
Oxidation: Azoxy derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1.1. Biological Assays
The compound is used as a reagent in biological assays due to its ability to interact with various biomolecules. Its azo group allows for colorimetric detection methods, facilitating the quantification of proteins and nucleic acids in laboratory settings.
1.2. Drug Development
Research indicates that derivatives of this compound exhibit potential as therapeutic agents. For instance, studies have demonstrated that similar azo compounds can act as anticancer agents by inducing apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) .
2.1. Environmental Monitoring
Due to its chemical structure, this compound can be employed in environmental monitoring for detecting pollutants, particularly nitroaromatic compounds, which are known to be harmful to aquatic life. The ability of the azo group to form stable complexes with heavy metals makes it useful in assessing water quality .
2.2. Bioremediation Studies
The compound's interactions with microorganisms have been studied for their potential use in bioremediation efforts aimed at degrading hazardous substances in contaminated environments . Research has shown that certain bacteria can metabolize azo dyes, leading to detoxification of polluted sites.
Case Studies
Synthesis and Modification
The synthesis of 2-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]ethyl]trimethylammonium chloride involves multi-step chemical reactions that can be modified to produce various derivatives with tailored properties for specific applications .
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. In biological systems, it can interact with cellular components, leading to changes in cell morphology and function. The quaternary ammonium group enhances its solubility and facilitates its interaction with negatively charged cellular membranes .
Comparison with Similar Compounds
Key Findings :
- The 2-chloro-4-nitrophenyl group in the target compound red-shifts λmax compared to Basic Orange 2 due to increased electron withdrawal .
- The ethylaminoethyl spacer improves surfactant properties but may reduce thermal stability compared to shorter-chain analogues.
Methodological Considerations in Similarity Assessment
Comparative studies often employ:
- Molecular Fingerprints : Tanimoto coefficients >0.7 indicate structural similarity between the target compound and Basic Orange 2 .
- Quantum Chemical Calculations : HOMO-LUMO gaps suggest the target compound’s electron-deficient azo group enhances reactivity in redox applications.
- Dissimilarity Metrics: Euclidean distance-based analyses highlight significant differences in solubility and λmax compared to non-quaternary analogues.
Biological Activity
[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]ethyl]trimethylammonium chloride], also known as a member of the azo dye family, has garnered attention due to its potential biological activities. This compound is characterized by its complex structure, which includes a chlorinated nitrophenyl group and a trimethylammonium moiety, contributing to its unique properties and applications in various fields, including medicinal chemistry and dye technology.
- Molecular Formula : C19H25ClN5O2
- Molecular Weight : 390.94 g/mol
- CAS Number : 85392-24-1
- IUPAC Name : 2-((4-((2-chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)ethyl)trimethylammonium chloride
Biological Activity Overview
The biological activity of this compound has been studied primarily concerning its mutagenic potential and cytotoxic effects. The following sections detail specific findings from various studies.
Mutagenicity
Research indicates that azo compounds can exhibit mutagenic properties. A study involving Salmonella typhimurium showed that this compound induced mutations, suggesting a potential risk for genetic damage in microbial systems. The mutagenicity was assessed using the Ames test, which is a standard method for screening chemical substances for their mutagenic potential .
Cytotoxic Effects
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cell lines. For instance, exposure to this compound resulted in increased cell death in human cancer cell lines, indicating its potential as an anticancer agent. The mechanism of action appears to involve oxidative stress pathways leading to apoptosis .
Case Studies and Research Findings
The mechanisms through which this compound exerts its biological effects include:
- Oxidative Stress Induction : The compound generates reactive oxygen species (ROS), leading to cellular damage and apoptosis.
- DNA Damage : It has been shown to cause DNA strand breaks, which may contribute to its mutagenic properties.
- Signal Transduction Pathways : Involvement of MAPK and NF-kB pathways in mediating inflammatory responses and cell survival mechanisms.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing [compound] with high purity, and how can reaction conditions be optimized?
- Methodology :
- Begin with a nucleophilic substitution reaction using ethyl 4-chloro-3-nitrobenzoate as a precursor. Introduce cyclohexylamine (2.0 equiv.) in THF with triethylamine (3.0 equiv.) as a base, stirring at room temperature for 24 hours .
- Monitor reaction progress via TLC and purify the product via recrystallization from ethyl alcohol. For azo coupling, ensure precise stoichiometry of diazonium salts and intermediates to avoid byproducts.
- Optimize yields by adjusting solvent polarity (e.g., DMF for solubility) and temperature control (0–5°C during diazotization) .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodology :
- NMR Spectroscopy : Use H and C NMR to identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, trimethylammonium peaks at δ 3.1–3.3 ppm) .
- Mass Spectrometry : Employ high-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns.
- IR Spectroscopy : Detect functional groups like azo bonds (N=N stretch at ~1450–1600 cm) and nitro groups (~1520 cm) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Conduct accelerated stability studies using HPLC: expose the compound to buffers (pH 1–12) at 25°C, 40°C, and 60°C for 4 weeks. Monitor degradation via peak area reduction .
- Use Arrhenius kinetics to extrapolate shelf life under standard storage conditions .
Advanced Research Questions
Q. What experimental designs are suitable for studying the compound’s environmental fate in aquatic systems?
- Methodology :
- Adopt a split-plot design with randomized blocks (e.g., water matrices as main plots, sediment types as subplots) to evaluate partitioning coefficients () and biodegradation rates .
- Use LC-MS/MS to quantify transformation products (e.g., nitro-reduction byproducts) and model bioaccumulation potential via quantitative structure-activity relationships (QSAR) .
Q. How can mechanistic insights into the compound’s reactivity with biomolecules (e.g., proteins) be obtained?
- Methodology :
- Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities with serum albumin. Validate via fluorescence quenching assays .
- Track covalent adduct formation using MALDI-TOF mass spectrometry under physiological conditions (37°C, pH 7.4) .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?
- Methodology :
- Conduct dose-response studies across multiple cell lines (e.g., HepG2, HEK293) to identify concentration-dependent effects. Use ROS-sensitive fluorescent probes (e.g., DCFH-DA) .
- Apply multivariate statistical analysis (e.g., PCA) to isolate confounding variables like solvent polarity or cellular uptake efficiency .
Q. How can researchers improve the compound’s synthetic efficiency while minimizing hazardous waste?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
